![molecular formula C9H20NO2PS3 B14408364 Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate CAS No. 84549-14-4](/img/structure/B14408364.png)
Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate involves several steps. The synthetic routes typically include the reaction of ethyl phosphorothioate with isopropyl alcohol under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities .
Analyse Chemischer Reaktionen
Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphorothioyl derivatives, while reduction could yield simpler phosphorothioyl compounds .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used to study enzyme interactions and protein modificationsIndustrially, it can be used in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the activity of these targets through phosphorylation or other chemical modifications. The pathways involved in its mechanism of action are complex and depend on the specific biological or chemical context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate can be compared with other similar compounds such as isofenphos and other phosphorothioyl derivatives. These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
84549-14-4 |
|---|---|
Molekularformel |
C9H20NO2PS3 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
ethyl N-di(propan-2-yloxy)phosphinothioylcarbamodithioate |
InChI |
InChI=1S/C9H20NO2PS3/c1-6-16-9(14)10-13(15,11-7(2)3)12-8(4)5/h7-8H,6H2,1-5H3,(H,10,14,15) |
InChI-Schlüssel |
PJHWXCKHHXIMMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=S)NP(=S)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
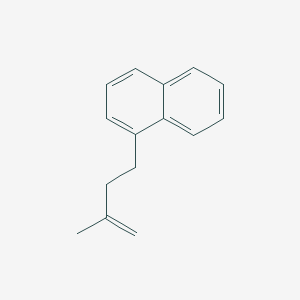
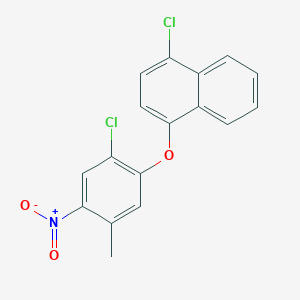
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
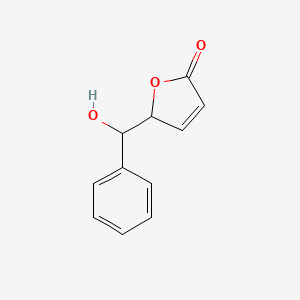
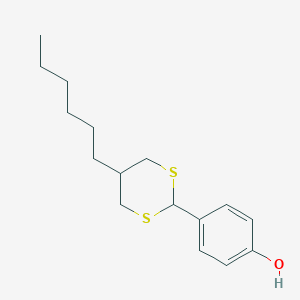
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)

![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
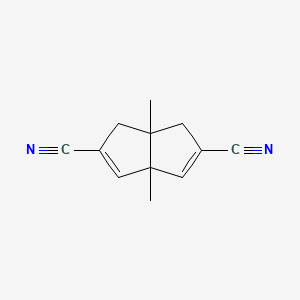
![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
